molecular formula C12H16O2S B13647768 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one

Cat. No.: B13647768
M. Wt: 224.32 g/mol
InChI Key: WIQHDERSYJLVJX-UHFFFAOYSA-N
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Description

1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is an organic compound that belongs to the class of thioethers Thioethers are characterized by the presence of a sulfur atom bonded to two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2-mercaptoethanol under basic conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions would be optimized for higher yields and purity, and the process would be designed to be cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thioethers.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: May have biological activity and could be studied for potential therapeutic uses.

    Medicine: Could be investigated for its pharmacological properties.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-ol: Similar structure but with a hydroxyl group instead of a carbonyl group.

    1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethane: Lacks the carbonyl group.

Uniqueness

1-(2,5-Dimethylphenyl)-2-((2-hydroxyethyl)thio)ethan-1-one is unique due to the presence of both a thioether and a carbonyl group, which can impart distinct chemical and biological properties.

Properties

Molecular Formula

C12H16O2S

Molecular Weight

224.32 g/mol

IUPAC Name

1-(2,5-dimethylphenyl)-2-(2-hydroxyethylsulfanyl)ethanone

InChI

InChI=1S/C12H16O2S/c1-9-3-4-10(2)11(7-9)12(14)8-15-6-5-13/h3-4,7,13H,5-6,8H2,1-2H3

InChI Key

WIQHDERSYJLVJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CSCCO

Origin of Product

United States

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